![molecular formula C21H22N2O3 B2414983 (7-Ethoxybenzofuran-2-yl)(4-phenylpiperazin-1-yl)methanone CAS No. 921782-63-0](/img/structure/B2414983.png)
(7-Ethoxybenzofuran-2-yl)(4-phenylpiperazin-1-yl)methanone
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Overview
Description
The compound “(7-Ethoxybenzofuran-2-yl)(4-phenylpiperazin-1-yl)methanone” is a complex organic molecule that contains a benzofuran moiety, a phenylpiperazine moiety, and a methanone moiety . Benzofurans are aromatic organic compounds that consist of a benzene ring fused to a furan ring. Phenylpiperazines are a class of organic compounds that contain a phenyl group attached to a piperazine ring. Methanone is a simple ketone with the formula CH2O.
Molecular Structure Analysis
The molecular structure of this compound would be expected to show the characteristic features of its constituent moieties, including aromaticity (in the benzofuran and phenyl moieties), basicity (in the piperazine moiety), and polarity (in the methanone moiety) .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to reflect its molecular structure. For example, its solubility would be influenced by its polarity, and its melting and boiling points would be influenced by the strength of the intermolecular forces present .Scientific Research Applications
Antimicrobial Activity
(7-Ethoxybenzofuran-2-yl)(4-phenylpiperazin-1-yl)methanone: has been investigated for its antimicrobial properties. In a study by Koca et al., the compound was synthesized, and its derivatives were tested against eight different microorganisms. Some of these derivatives exhibited activity against the studied species . This finding suggests potential applications in combating bacterial and fungal infections.
Biological Implications of Cyclobutane Ring Cleavage
The electron-transfer-catalyzed [2+2] cycloreversion of cyclobutanes plays a crucial role in splitting cyclobutane-type pyrimidine dimers in UV-damaged DNA. This process has important biological implications. While the study focused on cyclobutane derivatives, the benzofuran ring system itself shares structural similarities with cyclobutanes. Therefore, (7-Ethoxybenzofuran-2-yl)(4-phenylpiperazin-1-yl)methanone may have applications related to photochemical energy storage and DNA repair .
Medicinal Chemistry and Benzofuran Neolignans
Benzofuran neolignans and nor-neolignans are naturally occurring compounds found in various plants. These compounds exhibit diverse biological activities, including insecticidal, fungicidal, antimicrobial, and antioxidant properties. The presence of the benzofuran ring system in (7-Ethoxybenzofuran-2-yl)(4-phenylpiperazin-1-yl)methanone suggests potential medicinal applications. Researchers may explore its use in drug development and therapeutic interventions .
Non-Steroidal Reversible Inhibition of P450 Aromatase
Synthetic benzofuran derivatives have been studied as potent non-steroidal reversible inhibitors of P450 aromatase. These inhibitors play a role in modulating estrogen biosynthesis and are relevant in hormone-related conditions. While specific studies on this compound are limited, its benzofuran moiety aligns with the structural requirements for P450 aromatase inhibition .
Antifungal Activity
Benzofuran derivatives have garnered attention for their antifungal properties. Although direct evidence for (7-Ethoxybenzofuran-2-yl)(4-phenylpiperazin-1-yl)methanone is scarce, its structural features suggest potential antifungal applications. Further research could explore its efficacy against fungal pathogens .
Photochemical Energy Storage Applications
Given the benzofuran ring’s involvement in electron-transfer-catalyzed reactions, (7-Ethoxybenzofuran-2-yl)(4-phenylpiperazin-1-yl)methanone might find applications in photochemical energy storage systems. Investigating its photochemical properties and stability could reveal its suitability for energy conversion and storage technologies.
Future Directions
properties
IUPAC Name |
(7-ethoxy-1-benzofuran-2-yl)-(4-phenylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-2-25-18-10-6-7-16-15-19(26-20(16)18)21(24)23-13-11-22(12-14-23)17-8-4-3-5-9-17/h3-10,15H,2,11-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMZSZKVHASSEHC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(7-Ethoxybenzofuran-2-yl)(4-phenylpiperazin-1-yl)methanone |
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